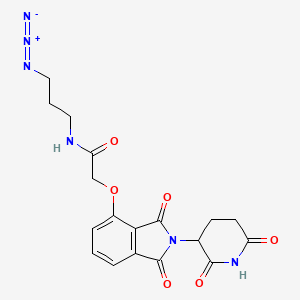
Thalidomide-O-acetamido-C3-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-C3-azide: is a chemical compound that is a modification of the cereblon inhibitor thalidomide. This compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thalidomide-O-acetamido-C3-azide is synthesized through a series of chemical reactions starting from thalidomideThis is typically achieved through click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and development .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-O-acetamido-C3-azide undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction is used to form triazoles by reacting the azide group with alkyne-containing molecules
Common Reagents and Conditions:
Copper sulfate and sodium ascorbate: Used in CuAAC reactions to catalyze the formation of triazoles.
Dithiothreitol (DTT) or thioacetic acid: Used for the reduction of the azide group to amine or amide.
Major Products Formed:
Triazoles: Formed through CuAAC reactions.
Amines or amides: Formed through the reduction of the azide group.
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-C3-azide has several scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins
Biology: Employed in studies involving protein degradation and the ubiquitin-proteasome system.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the development of new chemical entities and drug discovery.
Mecanismo De Acción
The mechanism of action of Thalidomide-O-acetamido-C3-azide involves its interaction with cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound can modulate the activity of the ubiquitin-proteasome system, leading to the selective degradation of target proteins . This mechanism is crucial for its application in PROTAC technology, where it helps in the targeted degradation of disease-causing proteins .
Comparación Con Compuestos Similares
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide and Pomalidomide: Analogues of thalidomide with similar mechanisms of action but different therapeutic applications.
Thalidomide-O-C3-azide: Another azide-modified thalidomide derivative used in similar research applications.
Uniqueness: Thalidomide-O-acetamido-C3-azide is unique due to its specific modification with an azide group, allowing it to participate in click chemistry reactions. This modification enhances its utility in the synthesis of PROTACs and other research applications, making it a valuable tool in chemical biology and drug discovery .
Propiedades
Fórmula molecular |
C18H18N6O6 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
N-(3-azidopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C18H18N6O6/c19-23-21-8-2-7-20-14(26)9-30-12-4-1-3-10-15(12)18(29)24(17(10)28)11-5-6-13(25)22-16(11)27/h1,3-4,11H,2,5-9H2,(H,20,26)(H,22,25,27) |
Clave InChI |
AADYSSZOLKELMP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B14775880.png)
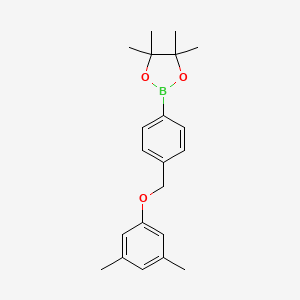

![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)

![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)
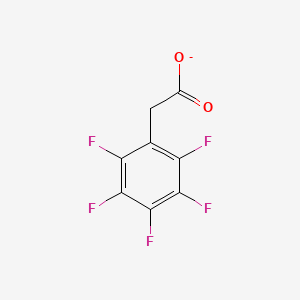

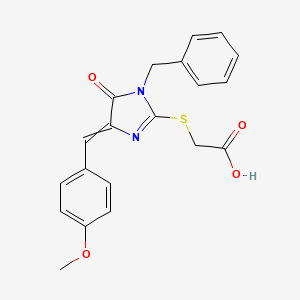
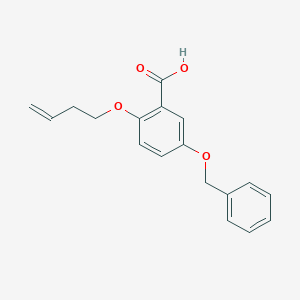
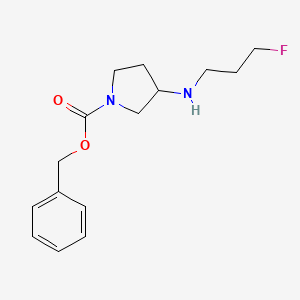

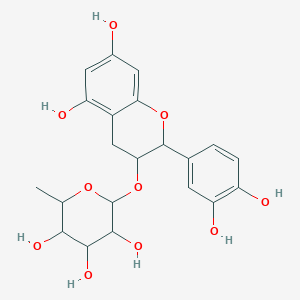
![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)
